MPTS SAMs as Neutral Surfaces: Perpendicular vs. Parallel Block Copolymer Microdomain Orientation vs. Bare SiO₂
MPTS SAMs on silicon wafers function as non-preferential (neutral) substrates for PS-b-PMMA diblock copolymers, producing perpendicular lamellar and cylindrical microdomain orientations essential for nanolithographic pattern transfer. In contrast, bare silicon wafers with a native oxide layer induce preferential wetting by one block, resulting in entirely parallel lamellar orientation, which is unsuitable for pattern transfer [1][2]. The neutrality of MPTS SAMs was confirmed by contact angle goniometry, demonstrating similar interfacial tension values with both PS and PMMA, a condition not achieved by common alkyltrichlorosilane SAMs or by bare SiO₂ [1].
| Evidence Dimension | Block copolymer microdomain orientation (PS-b-PMMA lamellae) |
|---|---|
| Target Compound Data | MPTS SAM on Si wafer: perpendicular lamellae (confirmed by cross-sectional TEM); demonstrates balanced interfacial tensions with PS and PMMA |
| Comparator Or Baseline | Bare Si wafer with native oxide: entirely parallel lamellae |
| Quantified Difference | Qualitative but binary outcome: perpendicular orientation (suitable for pattern transfer) vs. parallel orientation (unsuitable). Validated across both symmetric and asymmetric PS-b-PMMA compositions [1][2]. |
| Conditions | MPTS SAMs prepared by immersion in anhydrous solvent on piranha-cleaned Si wafers; PS-b-PMMA thin films spin-coated and thermally annealed. Systems: Lee et al. (2002) — symmetric PS-b-PMMA, lamellar morphology; Park et al. (2007) — asymmetric PS-b-PMMA, cylindrical and lamellar morphologies. |
Why This Matters
For block copolymer lithography, perpendicular orientation is mandatory for nanoscale pattern transfer; MPTS delivers this with a simple, commercially available small-molecule SAM, eliminating the need for polymer brush synthesis.
- [1] Sohn, B.-H.; Yun, S.-H. Perpendicular Lamellae Induced at the Interface of Neutral Self-Assembled Monolayers in Thin Diblock Copolymer Films. Polymer 2002, 43 (8), 2507–2512. DOI: 10.1016/S0032-3861(02)00049-6. View Source
- [2] Park, D.-H. The Fabrication of Thin Films with Nanopores and Nanogrooves from Block Copolymer Thin Films on the Neutral Surface of Self-Assembled Monolayers. Nanotechnology 2007, 18, 355304. DOI: 10.1088/0957-4484/18/35/355304. View Source
